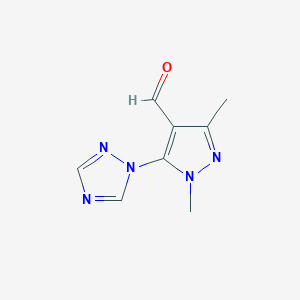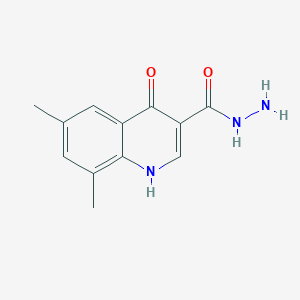
2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one is a versatile chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is known for its clear, pale liquid form and is widely used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one typically involves the reaction of 4-isopropoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study biochemical pathways and interactions.
Medicine: It may be explored for potential therapeutic applications.
Industry: This compound is utilized in the production of polymers, nanocomposites, and other advanced materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, depending on the specific context and application .
Comparison with Similar Compounds
2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one can be compared with other similar compounds such as 2-chloro-1-(4-fluorophenyl)ethan-1-one and 2-chloro-1-(p-tolyl)ethan-1-one. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique isopropoxy group in this compound distinguishes it from its analogs and contributes to its specific reactivity and utility .
Properties
CAS No. |
40805-60-5 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-1-(4-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3 |
InChI Key |
KLEUQKRCMYGEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide](/img/structure/B12119532.png)
![3-(propan-2-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12119541.png)

![N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B12119548.png)


![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)

![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)
![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)

![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
